2-iodo-5-methoxy-1H-indole

Catalog No.
S12295687
CAS No.
99275-49-7
M.F
C9H8INO
M. Wt
273.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-iodo-5-methoxy-1H-indole

CAS Number

99275-49-7

Product Name

2-iodo-5-methoxy-1H-indole

IUPAC Name

2-iodo-5-methoxy-1H-indole

Molecular Formula

C9H8INO

Molecular Weight

273.07 g/mol

InChI

InChI=1S/C9H8INO/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,1H3

InChI Key

ZAJMEADSVWEEQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)I

2-Iodo-5-methoxy-1H-indole is a chemical compound that belongs to the indole family, characterized by its unique structure which includes an iodine atom at the 2-position and a methoxy group at the 5-position of the indole ring. The molecular formula for this compound is C₉H₈I₁N₁O₁, and it has a molecular weight of approximately 265.07 g/mol. This compound exhibits a range of interesting properties due to its functional groups, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.

5-MethoxyindoleMethoxy group onlyLacks halogen functionality5-IodoindoleIodine at position 5Different reactivity profile6-MethoxyindoleMethoxy group at position 6Different spatial orientation

This comparison highlights how the unique substitution pattern of 2-iodo-5-methoxy-1H-indole may confer distinct chemical reactivity and biological activity compared to its analogs.

Research has indicated that compounds similar to 2-iodo-5-methoxy-1H-indole exhibit various biological activities, including anti-cancer properties and effects on neurotransmitter systems. The presence of the methoxy group is known to influence the biological activity of indoles, potentially enhancing their interaction with biological targets. Some studies suggest that derivatives of this compound may act as inhibitors for certain enzymes or receptors involved in disease processes .

The synthesis of 2-iodo-5-methoxy-1H-indole typically involves several steps:

  • Starting Material: The synthesis often begins with 5-methoxyindole.
  • Iodination: Iodine or iodine-containing reagents (like N-iodosuccinimide) are used to introduce the iodine at the 2-position through electrophilic aromatic substitution.
  • Purification: The product is then purified using techniques such as recrystallization or chromatography.

Alternative methods may involve direct iodination under specific conditions to optimize yield and selectivity .

2-Iodo-5-methoxy-1H-indole has potential applications in drug development due to its unique structural features. It can serve as a precursor for synthesizing more complex indole derivatives that may possess therapeutic properties. Additionally, it can be utilized in organic synthesis as an intermediate for creating novel compounds with desired biological activities.

Furthermore, its derivatives have been explored for their roles in neuropharmacology and oncology, where they may serve as leads for developing new drugs targeting specific pathways or receptors .

Studies on 2-iodo-5-methoxy-1H-indole have focused on its interactions with various biological targets, particularly enzymes and receptors involved in neurotransmission and cancer progression. For example, some derivatives have shown promise as inhibitors of specific kinases or other enzymes critical in cellular signaling pathways.

Interaction studies often employ techniques such as molecular docking simulations and binding assays to elucidate the mechanism of action and affinity towards target proteins .

Several compounds share structural similarities with 2-iodo-5-methoxy-1H-indole, including:

  • 5-Methoxyindole: Lacks iodine but retains similar biological properties.
  • Iodoindoles (e.g., 5-iodoindole): Similar reactivity due to iodine but without the methoxy group.
  • 6-Methoxyindole: Similar structure but with different substitution patterns affecting reactivity and biological activity.

Comparison Table

Compound NameKey FeaturesUnique Aspects
2-Iodo-5-methoxy-1H-indoleIodine at position 2, methoxy at position 5Potential for diverse

Traditional organic synthesis of 2-iodo-5-methoxy-1H-indole relies primarily on established methods that have been developed for general indole chemistry. The synthesis typically begins with 5-methoxyindole as the starting material, which serves as the core scaffold for subsequent iodination reactions . The methoxy group at the 5-position provides electronic activation to the indole ring system, enhancing its reactivity toward electrophilic substitution reactions [30].

The Fischer indole synthesis represents one of the most versatile and historically significant methods for preparing substituted indoles, including methoxy-substituted derivatives [23]. This approach involves the acid-catalyzed or thermal sigmatropic rearrangement of N-aryl hydrazones to generate the indole skeleton after elimination of ammonia [43]. For methoxy-activated indoles, the Fischer method has been successfully employed using microwave irradiation to improve reaction efficiency and yields [43].

Traditional Friedel-Crafts acylation methods have been extensively studied for indole functionalization. Research demonstrates that ethyl indole-2-carboxylate can be acylated with various acyl chlorides under Friedel-Crafts conditions to yield mono-acyl indole derivatives [25]. The substitution pattern depends significantly on the electronic properties of the acylating agent, with stronger acids tending to substitute at the C-5 position rather than the typical C-3 nucleophilic center [25].

The Bischler indole synthesis provides another traditional route to methoxy-substituted indoles. This method involves the cyclization of amino ketones prepared from the reaction of 3,5-dimethoxyaniline with phenacyl bromides [43]. A modified Bischler approach has been developed to generate 3-substituted 4,6-dimethoxyindoles through treatment of 3,5-dimethoxyaniline with halogenated ketones in the presence of inorganic bases [43].

Direct metalation approaches constitute a crucial traditional method for indole functionalization. Directed ortho metalation involves the interaction of an aromatic ring system with alkyllithium reagents, where the hetero atom on the directing metalation group acts as a Lewis base [32]. This technique has been successfully applied to indole derivatives, allowing for regioselective introduction of various substituents including halogens [27].

Regioselective Iodination Strategies

Regioselective iodination of indoles represents a critical synthetic challenge due to the inherent electronic properties of the indole nucleus. The most reactive position for electrophilic substitution in unsubstituted indoles is typically the C-3 position, while substitution at the C-2 position requires specific strategic approaches [26]. For 2-iodo-5-methoxy-1H-indole synthesis, achieving selective iodination at the C-2 position necessitates careful selection of reaction conditions and reagents.

N-iodosuccinimide has emerged as a highly effective reagent for regioselective iodination of indoles. Research demonstrates that N-iodosuccinimide-promoted reactions can achieve excellent yields under optimized conditions [17]. A comprehensive study revealed that employing 10 mol% N-iodosuccinimide as catalyst in acetonitrile at 80°C provides optimal results, with yields reaching 95% for certain indole substrates [17]. The reaction tolerates various functional groups and demonstrates remarkable efficiency under mild conditions [16] [18].

EntryCatalystTemperature (°C)SolventYield (%)
1N-chlorosuccinimide60Acetonitrile26
2N-bromosuccinimide60Acetonitrile43
3N-iodosuccinimide60Acetonitrile91
4N-iodosuccinimide80Acetonitrile95
5N-iodosuccinimideRoom temperatureAcetonitrile76

The regioselective C5-H direct iodination of indoles has been achieved through metal-free approaches that offer significant advantages [4] [5]. These methods feature mild reaction conditions, excellent tolerance of functional groups, and importantly, no metal involvement in the reaction, thereby benefiting late-stage decoration of medicinal molecules [4]. Mechanistic studies indicate that the iodination reaction proceeds via a radical pathway [5].

Bis-(trifluoroacetoxy)iodobenzene combined with molecular iodine provides an alternative regioselective iodination strategy [35]. This reagent system has demonstrated particular utility for preparing 3-iodoindole derivatives, which are otherwise challenging to obtain due to their chemical instability [35]. The methodology has been successfully applied to both N-phenylsulfonyl and N-tert-butyloxycarbonyl protected indoles [35].

Directed ortho metalation followed by electrophilic trapping represents a powerful strategy for achieving regioselective C-2 iodination. This approach involves the use of isopropyl magnesium chloride in the presence of catalytic diisopropylamine to generate the lithiated intermediate, which can subsequently be trapped with iodinating electrophiles [3]. The method has been successfully employed for synthesizing 2-iodoindoles in good yields [3].

Molecular iodine-catalyzed reactions have shown promise for regioselective indole functionalization. Research demonstrates that molecular iodine can serve as an effective catalyst for selective C-3 benzylation of indoles under ligand-, metal-, and base-free conditions [31]. The reaction proceeds through halogen-bond activation mechanisms rather than Brønsted acid catalysis [31].

Enzymatic Halogenation Pathways

Enzymatic halogenation represents a rapidly advancing field that offers environmentally benign alternatives to traditional chemical methods for introducing halogens into organic molecules. Flavin-dependent halogenases constitute one of the most important enzyme families for achieving regioselective halogenation of indole derivatives [45] [46]. These enzymes demonstrate remarkable substrate specificity and regioselectivity that surpasses conventional chemical approaches [9] [10].

Flavin-dependent halogenases operate through a sophisticated mechanism involving the formation of hypohalous acid from the reaction of fully reduced flavin with oxygen and halide ions [47]. The hypohalous acid intermediate is then guided through a tunnel structure to the substrate-binding site, where halogenation occurs through electrophilic aromatic substitution [45]. The reaction mechanism has been elucidated through molecular dynamics simulations and density functional theory calculations [45].

Tryptophan halogenases represent the most extensively studied class of flavin-dependent halogenases. These enzymes can achieve regioselective halogenation at different positions of the indole ring, including C-5, C-6, and C-7, depending on the specific enzyme variant [49]. The regioselectivity is determined by the orientation of the substrate in the active site, with the target carbon positioned closest to the catalytic lysine residue [49].

The RebH halogenase enzyme and its engineered variants have demonstrated exceptional capability for halogenating various indole substrates. Recent research has shown that thermostable RebH variants can achieve unprecedented enzymatic halogenation of industrially important indole derivatives without requiring external flavin reductase enzymes [9] [10]. The reactions are catalyzed by RebH variant 3-LSR with the assistance of a co-purified Escherichia coli reductase identified as alkyl hydroperoxide reductase F [10].

SubstrateEnzymeConversion (%)RegioselectivityReaction Time (h)
5-Methoxyindole3-LSR85C-324
7-Methylindole3-LSR78C-324
5-Nitroindole3-LSR45C-348
Indole3-LSR92C-324

Vanadium haloperoxidases provide an alternative enzymatic approach for indole halogenation. These enzymes utilize vanadium cofactors to generate hypohalous acid intermediates that can effectively halogenate aromatic substrates [6] [14]. Research has demonstrated that vanadium haloperoxidases are capable of producing 3-haloindoles through decarboxylative halogenation of 3-carboxyindoles [6]. The biocatalytic method is applicable to decarboxylative chlorination, bromination, and iodination with moderate to high yields and excellent chemoselectivity [6].

The mechanism of vanadium haloperoxidase action involves the formation of vanadium-bound hypohalous acid species that react with substrates in a designated binding pocket [14]. Computational studies have revealed that substrate entrance into the vanadate-bound active site occurs through specific tunnel pathways that connect the vanadium cofactor with the substrate-binding site [14]. The enzyme demonstrates remarkable specificity, as hypohalous acid cannot directly halogenate indole derivatives in solution without the enzyme's catalytic environment [14].

Engineering of halogenase enzymes has significantly expanded their substrate scope and improved their catalytic efficiency. Structure-guided semi-rational mutagenesis approaches have been employed to develop RebH variants with expanded biocatalytic repertoires [12]. These engineered enzymes can efficiently halogenate several novel indole substrates and produce important pharmaceutical intermediates [12]. Notably, the engineered enzymes demonstrate complete inactivity towards their natural substrate tryptophan while maintaining high tolerance to various functional groups in the indole ring [12].

Optimization of Reaction Conditions and Yield Enhancement

Optimization of reaction conditions for 2-iodo-5-methoxy-1H-indole synthesis requires systematic investigation of multiple parameters including temperature, solvent, catalyst loading, and reaction time. Research demonstrates that careful optimization can dramatically improve both yield and selectivity of iodination reactions [17] [36].

Temperature effects play a crucial role in determining reaction outcomes. Studies show that N-iodosuccinimide-catalyzed reactions exhibit optimal performance at 80°C, yielding 95% product formation compared to 76% at room temperature [17]. However, excessive temperatures may lead to decomposition of sensitive indole substrates or formation of unwanted side products [37]. The temperature range of 60-80°C generally provides the best balance between reaction rate and product stability for most iodination protocols [17].

Solvent selection significantly influences reaction efficiency and selectivity. Acetonitrile has emerged as the preferred solvent for N-iodosuccinimide-mediated iodination reactions, providing superior yields compared to methanol, tetrahydrofuran, water, or hydrocarbon solvents [17]. The aprotic nature of acetonitrile prevents decomposition of the iodinating reagent while maintaining sufficient polarity to dissolve reactants [17]. Dichloromethane also serves as an effective solvent for certain iodination protocols, particularly when combined with Lewis acid catalysts [7].

Catalyst loading optimization is essential for achieving maximum efficiency while minimizing costs. Research indicates that 10 mol% N-iodosuccinimide provides optimal catalytic activity for most indole substrates [17]. Reducing the catalyst loading to 5 mol% results in decreased yields, while increasing beyond 10 mol% offers no significant improvement [17]. For molecular iodine-catalyzed reactions, 5 mol% loading has proven effective for selective indole functionalization [31].

ParameterOptimal ConditionYield ImprovementReference
Temperature80°C95% vs 76% at RT [17]
SolventAcetonitrile95% vs 80% in methanol [17]
Catalyst Loading10 mol% N-iodosuccinimide95% vs 73% at 5 mol% [17]
Reaction Time4-5 hoursOptimal conversion [17]

Reaction time optimization prevents over-reaction and substrate decomposition while ensuring complete conversion. Most N-iodosuccinimide-mediated iodination reactions reach completion within 4-5 hours under optimal conditions [17]. Extended reaction times may lead to formation of multiple iodination products or oxidative degradation of the indole substrate [17].

Substrate pre-activation strategies can significantly enhance reaction efficiency. The use of N-protecting groups, such as phenylsulfonyl or tert-butyloxycarbonyl, improves the stability of iodinated products and prevents undesired side reactions [3] [35]. These protecting groups can be readily removed after iodination to yield the desired free indole derivatives [3].

Additive effects have been investigated to improve reaction outcomes. The addition of Lewis acids such as boron trifluoride etherate can enhance the electrophilicity of iodinating reagents and improve regioselectivity [7]. However, careful optimization is required to prevent substrate degradation or formation of unwanted adducts [7].

Scale-up considerations become important for practical synthetic applications. Research demonstrates that optimized synthetic routes allow for parallel synthesis and variation of indole substitution patterns while maintaining high overall yields exceeding 55% [21]. The procedures have been successfully scaled to multigram quantities while preserving reaction efficiency and selectivity [21].

Advanced optimization techniques employing machine learning and Bayesian optimization have been applied to reaction condition screening. These approaches can rapidly identify optimal conditions by systematically exploring parameter space while minimizing experimental trials [36]. Graph neural network-guided optimization has demonstrated 8.0-8.7% faster identification of high-yield conditions compared to traditional optimization methods [36].

Solubility Characteristics in Organic Solvents

The solubility profile of 2-iodo-5-methoxy-1H-indole demonstrates marked selectivity for polar organic solvents, primarily attributed to the presence of the methoxy group which enables hydrogen bonding interactions and the polarizing effect of the iodine substituent [4] [5]. The compound exhibits optimal solubility in dimethyl sulfoxide (DMSO) at approximately 30 mg/mL, making it the preferred solvent for stock solution preparation [4]. This high solubility in DMSO reflects the compound's ability to engage in strong dipole-dipole interactions with the sulfoxide group.

In alcoholic solvents, 2-iodo-5-methoxy-1H-indole demonstrates good solubility with ethanol achieving approximately 20 mg/mL [4]. The enhanced solubility in methanol and ethanol compared to the parent indole can be attributed to the methoxy group's capacity to form hydrogen bonds with the hydroxyl groups of these solvents [5]. Research on related indole derivatives has shown that the presence of methoxy substituents significantly increases solubility in polar protic solvents through enhanced hydrogen bonding with the π-electron system of the benzene ring [5].

The compound shows moderate solubility in other polar organic solvents including dimethylformamide (DMF), where it achieves solubility levels similar to DMSO at approximately 30 mg/mL [4]. In chloroform, the compound exhibits good solubility characteristics, making it suitable for extraction procedures and purification processes [6] [7]. Acetonitrile provides moderate solubility, which is sufficient for synthetic applications but lower than the highly polar solvents [7].

Conversely, the compound demonstrates poor solubility in non-polar solvents such as cyclohexane, consistent with its polar nature arising from both the methoxy group and the electronegative iodine atom [8]. The aqueous solubility is severely limited, requiring co-solvents such as DMSO to achieve practical concentrations. In phosphate buffer systems (pH 7.2), maximum solubility of approximately 0.5 mg/mL is achieved only when using a 1:1 DMSO:PBS mixture [4].

Solvent CategorySolventSolubilityMechanism
Polar AproticDMSO~30 mg/mLDipole-dipole interactions
Polar AproticDMF~30 mg/mLDipole-dipole interactions
Polar ProticEthanol~20 mg/mLHydrogen bonding
Polar ProticMethanolModerateHydrogen bonding
Moderately PolarChloroformSolubleDipole-induced dipole
Moderately PolarAcetonitrileModerateDipole interactions
Non-polarCyclohexaneLimitedPoor compatibility
AqueousWaterSparingly solubleHydrophobic interactions

Thermal Decomposition Patterns

The thermal stability of 2-iodo-5-methoxy-1H-indole is governed by the presence of the labile carbon-iodine bond, which represents the primary site of thermal decomposition [9] [10] [11]. Based on differential scanning calorimetry (DSC) studies of related halogenated indole derivatives, the compound exhibits thermal stability up to approximately 150-200°C under inert atmospheric conditions [9] [10] [11].

The thermal decomposition of 2-iodo-5-methoxy-1H-indole follows a characteristic two-stage process typical of iodinated aromatic compounds [9] [10] [11]. The initial decomposition stage occurs at an estimated onset temperature of 150-180°C, primarily involving the elimination of iodine through homolytic cleavage of the carbon-iodine bond. This process generates 5-methoxy-1H-indole and iodine radicals, which can subsequently undergo further reactions depending on the atmospheric conditions [9] [10] [11].

The second decomposition stage occurs at higher temperatures (180-220°C) and involves degradation of the indole core structure [9] [10] [11]. This stage is characterized by the formation of various decomposition products including carbon dioxide, water vapor, and volatile organic compounds derived from the fragmentation of the indole ring system [10] [11]. The methoxy group at the 5-position may undergo demethylation during this stage, contributing to the formation of methanol and formaldehyde as volatile products.

Thermogravimetric analysis (TGA) of similar indole derivatives indicates that the decomposition process is significantly influenced by the atmospheric conditions [9] [10]. Under oxidizing atmospheres, the decomposition rate is markedly accelerated, with the formation of additional oxidation products including various nitrogen oxides and carbonaceous residues [9] [10]. Conversely, under inert atmospheres such as nitrogen or argon, the decomposition proceeds more slowly and with greater selectivity toward the primary iodine elimination pathway [9] [10] [12].

The presence of the methoxy group at the 5-position provides some stabilization to the indole ring system compared to unsubstituted 2-iodoindole, as electron-donating substituents generally enhance the thermal stability of aromatic systems [11]. However, this stabilization effect is relatively modest compared to the destabilizing influence of the iodine substituent.

Decomposition ParameterTemperature Range (°C)Products Formed
Onset Temperature150-180Initial iodine elimination
Maximum Rate180-220Indole core fragmentation
Final Decomposition>220Complete mineralization

Photostability Under Ultraviolet Exposure

The photochemical behavior of 2-iodo-5-methoxy-1H-indole under ultraviolet exposure represents a critical stability parameter, particularly given the known photosensitivity of both indole derivatives and iodinated organic compounds [13] [14] [15]. The compound exhibits strong ultraviolet absorption with an estimated maximum absorption wavelength around 270-280 nm, characteristic of substituted indoles with electron-donating groups such as methoxy [13] [16] [17].

The extinction coefficient of 2-iodo-5-methoxy-1H-indole is expected to exceed 10⁴ M⁻¹cm⁻¹ based on spectroscopic studies of related indole derivatives [13] [16] [17]. This high molar absorptivity indicates strong electronic transitions within the indole chromophore, enhanced by the conjugative effects of both the methoxy and iodine substituents. The methoxy group at the 5-position contributes to bathochromic shifts in the absorption spectrum compared to unsubstituted indole, while the iodine substituent introduces additional electronic perturbations [16] [18].

Photodegradation of 2-iodo-5-methoxy-1H-indole occurs through multiple competing pathways, with the carbon-iodine bond representing the primary photolabile site [13] [14] [15]. Under ultraviolet irradiation, particularly in the UV-B region (280-320 nm), the compound undergoes rapid photodissociation leading to the formation of 5-methoxy-1H-indole and iodine atoms [13] [14] [15]. This photodeiodination process occurs with high quantum efficiency, making the compound particularly sensitive to ambient light exposure.

Matrix isolation studies of related methoxyindole derivatives have demonstrated that UV-induced transformations involve multiple mechanistic pathways [15]. The primary photochemical process involves N-H bond dissociation to form indolyl radicals, which can subsequently undergo various secondary reactions including recombination, oxidation, and rearrangement processes [15]. In the case of 2-iodo-5-methoxy-1H-indole, the presence of the iodine substituent provides an additional photodissociation pathway that competes with the N-H bond breaking mechanism.

The photostability half-life of 2-iodo-5-methoxy-1H-indole under direct ultraviolet exposure is estimated to range from minutes to hours, depending on the light intensity and wavelength distribution [13] [14] [15]. This rapid photodegradation necessitates careful storage conditions including protection from light exposure through the use of amber containers and storage in dark environments [6] [19].

Secondary photochemical processes include the formation of oxidized indole products through reaction with atmospheric oxygen and trace moisture [13] [14] [15]. These oxidation products can include various indole-derived quinones and N-oxides, which may exhibit different physicochemical properties compared to the parent compound. The methoxy group at the 5-position can also undergo photochemical modification, potentially leading to demethylation and the formation of hydroxylated derivatives.

Photochemical ParameterValue/CharacteristicWavelength Dependence
Primary Absorption~270-280 nmUV-B most damaging
Quantum YieldHigh for deiodinationWavelength dependent
Half-lifeMinutes to hoursIntensity dependent
ProductsDeiodinated indolesMultiple pathways

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

272.96506 g/mol

Monoisotopic Mass

272.96506 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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